molecular formula C15H21NO3 B12450688 1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid ethyl ester

1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid ethyl ester

Cat. No.: B12450688
M. Wt: 263.33 g/mol
InChI Key: JSXLEWSJJPSKIH-UHFFFAOYSA-N
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Description

1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid ethyl ester is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a hydroxymethyl group and an ethyl ester group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

The synthesis of 1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid ethyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 3-hydroxymethylbenzylamine with piperidine-4-carboxylic acid ethyl ester under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid ethyl ester undergoes various types of chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the ester group, to yield alcohols.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid ethyl ester has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The piperidine ring structure allows it to interact with various receptors and enzymes, potentially modulating their activity. The hydroxymethyl and ethyl ester groups can also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-(3-Hydroxymethyl-phenyl)-piperidine-4-carboxylic acid ethyl ester can be compared with other similar compounds, such as:

Properties

Molecular Formula

C15H21NO3

Molecular Weight

263.33 g/mol

IUPAC Name

ethyl 1-[3-(hydroxymethyl)phenyl]piperidine-4-carboxylate

InChI

InChI=1S/C15H21NO3/c1-2-19-15(18)13-6-8-16(9-7-13)14-5-3-4-12(10-14)11-17/h3-5,10,13,17H,2,6-9,11H2,1H3

InChI Key

JSXLEWSJJPSKIH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C2=CC=CC(=C2)CO

Origin of Product

United States

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